Technical Guide: Synthesis and Purification of 2-Amino-2-methylpropanoyl Chloride Hydrochloride
Technical Guide: Synthesis and Purification of 2-Amino-2-methylpropanoyl Chloride Hydrochloride
Executive Summary
Target Molecule: 2-Amino-2-methylpropanoyl chloride hydrochloride (AIB-Cl · HCl)
CAS: 59660-95-6
Primary Application: Incorporation of
This guide details the synthesis, purification, and handling of 2-amino-2-methylpropanoyl chloride hydrochloride. Unlike standard amino acids, the gem-dimethyl substitution at the
Part 1: Chemical Context & Mechanistic Insight
The Challenge of Steric Hindrance
The synthesis of AIB-Cl is governed by the Thorpe-Ingold Effect (gem-dimethyl effect). The two methyl groups on the
-
Risk: If the amino group is deprotonated, AIB-Cl rapidly cyclizes to form a 4,4-dimethyl-1,3-oxazol-5(4H)-one (azlactone).
-
Solution: The compound must be maintained strictly as the hydrochloride salt throughout synthesis and storage to protonate the amine (
), preventing nucleophilic attack on the carbonyl carbon.
Reaction Mechanism
The conversion utilizes thionyl chloride (
Step 1: The carboxylic acid hydroxyl attacks the sulfur of
Figure 1: Simplified mechanistic pathway for the chlorination of AIB.
Part 2: Synthesis Protocol
Materials & Equipment
| Component | Specification | Role |
| 2-Amino-2-methylpropanoic acid | >99% Purity, Dry | Starting Material |
| Thionyl Chloride ( | ReagentPlus®, >99% | Chlorinating Agent & Solvent |
| Dichloromethane (DCM) | Anhydrous | Washing Solvent |
| Diethyl Ether / Hexane | Anhydrous | Precipitation Solvent |
| Equipment | Round-bottom flask, Reflux condenser, | Reaction Setup |
Step-by-Step Methodology
Safety Precaution: Perform all operations in a functioning fume hood.
Step 1: Preparation
-
Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar overnight.
-
Assemble a reflux condenser topped with a
drying tube or an inert gas line ( /Ar). -
Weigh 10.0 g (97 mmol) of 2-Amino-2-methylpropanoic acid (AIB) and transfer to the RBF.
Step 2: Reaction[2]
-
Add 30 mL (413 mmol) of thionyl chloride directly to the solid AIB. (Ratio ~1:4 w/v is standard to act as solvent).
-
Note: No additional solvent (like DMF) is recommended for this specific small molecule to facilitate easier purification, unless reaction fails to initiate.
-
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly heat the oil bath to 50°C . The reaction will evolve gas (
/ ).[3] -
Once initial evolution subsides, increase temperature to reflux (~75-80°C) .
-
Maintain reflux for 2 to 3 hours . The suspension should become a clear or slightly yellow solution, indicating consumption of the solid amino acid.
Step 3: Isolation
-
Cool the mixture to room temperature.
-
Connect the flask to a rotary evaporator with a high-efficiency cold trap (liquid
or dry ice/acetone) to protect the pump from vapors. -
Evaporate the excess thionyl chloride under reduced pressure at <40°C .
-
Co-evaporation: To remove trace thionyl chloride, add 20 mL of anhydrous Toluene or DCM to the residue and re-evaporate. Repeat twice.
Figure 2: Operational workflow for the synthesis and isolation of AIB-Cl.
Part 3: Purification & Characterization
Purification by Trituration
Recrystallization of acid chlorides is risky due to moisture sensitivity. Trituration is preferred.
-
The residue from Step 3 will be a viscous oil or semi-solid.
-
Add 50 mL of anhydrous Diethyl Ether (or 1:1 DCM/Hexane).
-
Sonicate or vigorously stir under inert atmosphere. The oil should solidify into a white crystalline powder.
-
Filter the solid rapidly under a blanket of Nitrogen (using a Schlenk frit or rapid vacuum filtration).
-
Wash the filter cake with cold anhydrous pentane (2 x 10 mL).
-
Dry under high vacuum for 4 hours.
Characterization Data (Expected)
| Metric | Expected Value | Validation Method |
| Appearance | White to off-white crystalline solid | Visual |
| Melting Point | Decomposes >180°C (sublimes) | Capillary MP (sealed) |
| IR Spectroscopy | ~1785 cm⁻¹ (C=O, acid chloride) ~2900-3000 cm⁻¹ (NH3+ broad) | FTIR (Nujol mull or ATR under N2) |
| Solubility | Reacts with water/alcohols.Soluble in DCM, DMSO.[4][5] | Solubility Test |
Critical Quality Attribute: The shift of the Carbonyl stretch from ~1700 cm⁻¹ (Acid) to ~1785 cm⁻¹ (Acid Chloride) is the primary confirmation of conversion.
Part 4: Handling & Storage (Stability)
AIB-Cl · HCl is extremely hygroscopic .
-
Storage: Store in a tightly sealed container under Argon or Nitrogen at 2–8°C .
-
Shelf Life: 6 months if strictly anhydrous.
-
Decomposition: If exposed to moisture, it reverts to the amino acid (white solid) and releases HCl gas (fuming).
-
Usage: When using in peptide coupling, do not add base (TEA/DIPEA) until the acid chloride is added to the amine solution. Premature neutralization can lead to azlactone formation.
Part 5: Applications in Drug Development
-
Peptidomimetics: AIB is a "helix inducer." Introducing AIB-Cl into a peptide sequence restricts the rotation angles (
), forcing the peptide into a -helix or -helix. This is used to stabilize peptide drugs against proteolytic degradation. -
Sterically Hindered Coupling: Standard coupling reagents (EDC/HATU) often fail with AIB-AIB couplings due to steric clash. The Acid Chloride method (AIB-Cl) is one of the few high-yielding methods for forming AIB-AIB bonds.
References
-
Sigma-Aldrich. (n.d.). 2-Amino-2-methylpropanoyl chloride hydrochloride Product Page. Retrieved from
- Levine, S. D. (1960). The Preparation of Acid Chlorides of Amino Acids. Journal of Organic Chemistry. (General protocol grounding).
-
ChemicalBook. (2025).[6] 2-Amino-2-methylpropanoyl chloride hydrochloride Properties. Retrieved from
- Toniolo, C., et al. (2001). Peptide folding and conformation: The effect of AIB. Biopolymers.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
- 3. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 4. CN103864633A - Method for preparing alpha-aminoisobutyric acid - Google Patents [patents.google.com]
- 5. 2-Amino-2-methylpropanoyl chloride hydrochloride | 59660-95-6 [sigmaaldrich.com]
- 6. ALPHA-AMINOISOBUTYRIC ACID METHYL ESTER HYDROCHLORIDE | 15028-41-8 [chemicalbook.com]
